molecular formula C10H12N2O2 B595917 Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1257849-24-3

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B595917
CAS No.: 1257849-24-3
M. Wt: 192.218
InChI Key: PTNZPIWNVPCHDO-UHFFFAOYSA-N
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Description

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C10H12N2O2 . It is a type of imidazopyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazopyridines, including this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be represented by the SMILES notation: CCOC(=O)C1=CN2C=CC=CC2N1 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including this compound, can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 192.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Future Directions

The future directions for Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate and similar compounds lie in their potential applications in medicinal chemistry and material science . The development of new synthesis strategies and the exploration of their biological activities could be areas of future research .

Properties

IUPAC Name

ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZPIWNVPCHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745201
Record name Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257849-24-3
Record name Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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